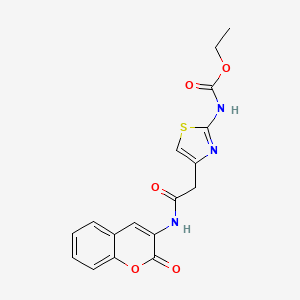
ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of coumarin, a type of benzopyrone . It is synthesized from 4-hydroxycoumarin and ethylene diamine in boiling glacial acetic acid . The compound has not been previously reported .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-hydroxycoumarin (1) and ethylene diamine (2) in boiling glacial acetic acid (3) . A simultaneous N-acetylation of the second amino group took place unexpectedly .Molecular Structure Analysis
The molecular structure of this compound is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The compound is almost colorless crystals with a melting point of 261-262 °C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-hydroxycoumarin with ammonium acetate in acetic acid . The title compound was synthesized in a similar way from 4-hydroxycoumarin (1) and ethylene diamine (2) in boiling glacial acetic acid (3) .Physical And Chemical Properties Analysis
The compound is almost colorless crystals with a melting point of 261-262 °C . The compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Applications De Recherche Scientifique
Synthesis and Biological Activities
Novel Chromone-Pyrimidine Derivatives : Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which are related to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, have been synthesized. These derivatives exhibit significant in vitro antifungal and antibacterial activities. They are non-toxic to human cancer cells (HeLa) and have been suggested as potential oral drug candidates due to their good oral drug-like properties (Tiwari et al., 2018).
Antimicrobial Evaluation : Compounds similar to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, specifically 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, have been prepared and evaluated for their antimicrobial activities. These compounds demonstrated moderate antimicrobial activity (Govori et al., 2014).
Cytotoxic Activity : Novel series of compounds containing the 2H-chromen-2-one moiety, which is structurally related to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, have been synthesized and evaluated for cytotoxic activity. These compounds were found to possess potent cytotoxic activity against human keratinocytes (HaCaT cells) (Gomha & Khalil, 2012).
Thiazole Substituted Coumarins : Thiazole substituted coumarins, related to the ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, have been synthesized and screened for antibacterial and antifungal activities. These compounds could have potential uses in antimicrobial applications (Parameshwarappa et al., 2009).
Molluscicidal Properties : Derivatives similar to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate have been synthesized and shown to possess molluscicidal properties. These compounds are potential candidates for controlling the intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).
Propriétés
IUPAC Name |
ethyl N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-2-24-17(23)20-16-18-11(9-26-16)8-14(21)19-12-7-10-5-3-4-6-13(10)25-15(12)22/h3-7,9H,2,8H2,1H3,(H,19,21)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALWZKDTNFRGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

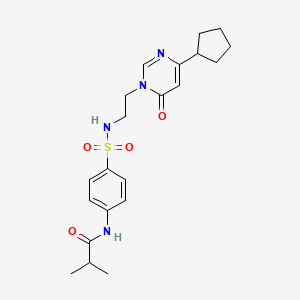
![N-isobutyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2646567.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)

![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)

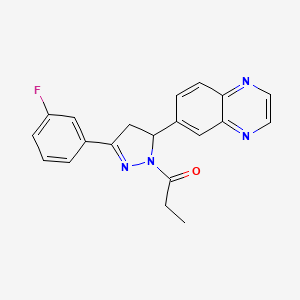
![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)
![methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate](/img/structure/B2646584.png)
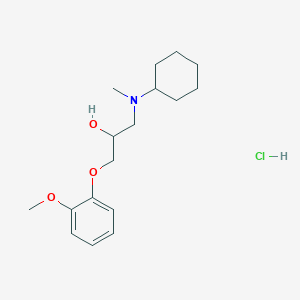
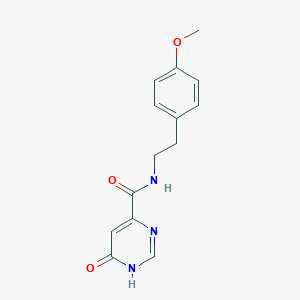
![1,3,5-trimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2646588.png)
